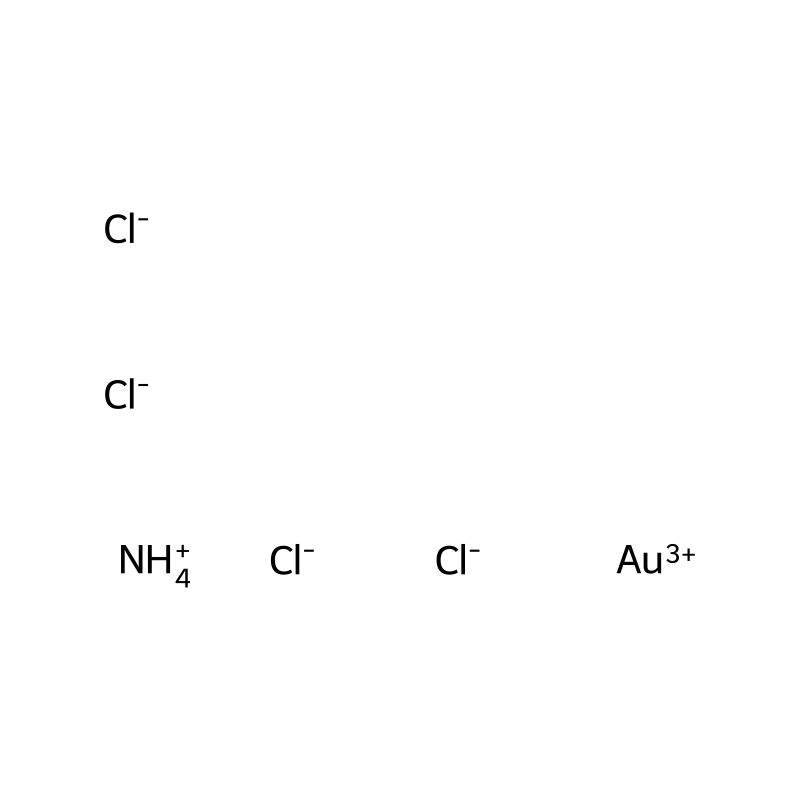Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, commonly known as ammonium tetrachloroaurate(III) hydrate, is an inorganic compound with the formula . It consists of a central gold(III) cation coordinated to four chloride anions, forming a tetrahedral geometry. This arrangement minimizes electrostatic repulsion among the negatively charged chloride ions. The compound is typically encountered as a hydrate, with varying amounts of water molecules incorporated into its structure.
- Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine:
- Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or thiols, resulting in different gold complexes:
These reactions highlight the compound's versatility in forming various gold-containing complexes and nanoparticles .
Ammonium tetrachloroaurate(III) hydrate can be synthesized through a straightforward reaction involving gold(III) chloride and ammonium chloride in an aqueous medium:
- Dissolve gold(III) chloride in water.
- Add ammonium chloride to the solution.
- Stir the mixture until fully dissolved.
- Allow the solution to crystallize, yielding ammonium tetrachloroaurate(III) hydrate.
This method can be scaled up for industrial production while maintaining strict control over reaction conditions to ensure high purity and yield .
Aurate(1-), tetrachloro-, ammonium has several applications:
- Catalysis: It is used as a precursor for synthesizing gold nanoparticles, which have applications in catalysis and nanotechnology.
- Biomedical Research: Its properties are explored in drug delivery systems and as a potential therapeutic agent due to its interactions with biological molecules.
- Analytical Chemistry: It serves as a reagent in various analytical techniques for detecting and quantifying substances .
Studies on the interactions of ammonium tetrachloroaurate(III) hydrate with biological systems have shown that it can induce oxidative stress and affect cellular functions. The compound's ability to generate reactive oxygen species may play a role in its biological effects. Research indicates that it may interact with proteins and nucleic acids, potentially influencing their structure and function .
Several compounds exhibit similarities to ammonium tetrachloroaurate(III) hydrate, particularly in their chemical structure or applications:
| Compound Name | Formula | Key Features |
|---|---|---|
| Sodium tetrachloroaurate(III) hydrate | Commonly used in similar applications as a gold source. | |
| Potassium tetrachloroaurate(III) | Similar structural properties; used in similar contexts. | |
| Chloroauric acid | Parent compound from which ammonium tetrachloroaurate is derived; used extensively in gold chemistry. |
These compounds share common features such as coordination chemistry involving gold and chloride ions but differ in their cationic components and solubility characteristics. The unique aspect of ammonium tetrachloroaurate lies in its specific interactions with biological systems due to the presence of the ammonium ion, which may influence its solubility and reactivity compared to its sodium and potassium counterparts .








